molecular formula C19H22N4O2S2 B2992248 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392300-68-4

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2992248
CAS RN: 392300-68-4
M. Wt: 402.53
InChI Key: UYHMBIIRHRQEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H22N4O2S2 and its molecular weight is 402.53. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial, Antifungal, and Anti-tubercular Applications

The compound and its derivatives have been evaluated for their potential antibacterial, antifungal, and anti-tubercular activities. For instance, tetrahydropyrimidine–isatin hybrids, closely related to the specified compound, have shown promising results in screenings for anti-bacterial, anti-fungal, and anti-tubercular activity, highlighting the compound's potential in addressing various infectious diseases (Akhaja & Raval, 2012).

Anticancer Activity

Several studies have been conducted on the anticancer potential of derivatives of the specified compound. A series of 3,5-bis(indolyl)-1,2,4-thiadiazoles, sharing a core structural motif with the compound , were synthesized and demonstrated cytotoxicity against selected human cancer cell lines. These findings indicate the compound's relevance in cancer research and its potential utility in designing new anticancer drugs (Kumar et al., 2011).

CNS Depressant and Anticonvulsant Activity

Derivatives incorporating the structural framework of the specified compound have been explored for their central nervous system (CNS) depressant and anticonvulsant activities. A study involving the synthesis of 2‐(substituted‐phenyl)‐3‐(2‐oxoindolin‐3‐ylidene)amino)‐thiazolidin‐4‐one derivatives under microwave irradiation demonstrated both good CNS depressant activity and protection in maximal electroshock seizure tests, suggesting the compound's potential application in neuropharmacology (Nikalje et al., 2015).

Insecticidal Activities

Research has also delved into the insecticidal potential of derivatives related to the specified compound. For instance, novel thiourea compounds and their cyclization products have been designed, synthesized, and tested for their inhibitory effects against pests like the Armyworm, offering insights into the compound's potential use in agricultural pest management (Jia, 2015).

properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S2/c24-16(23-11-10-13-6-4-5-9-15(13)23)12-26-19-22-21-18(27-19)20-17(25)14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-12H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHMBIIRHRQEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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